ARRY-382 - 1313407-95-2

ARRY-382

Catalog Number: EVT-2602918
CAS Number: 1313407-95-2
Molecular Formula: C32H36N8O2
Molecular Weight: 564.694
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARRY-382 (c-Fms-IN-12) is a potent, highly selective, orally bioavailable small molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R) []. CSF1R is a tyrosine kinase receptor that plays an essential role in the differentiation and regulation of macrophages []. ARRY-382 acts by binding to and inhibiting the activity of CSF1R, thereby disrupting colony-stimulating factor 1 (CSF1) signaling []. This disruption of signaling has implications for the tumor microenvironment, where tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells contribute to immune escape mechanisms []. ARRY-382 has been investigated as a potential antineoplastic agent due to its ability to inhibit tumor cell proliferation in cells overexpressing CSF1R [].

Source and Classification

ARRY-382 is classified as an experimental drug under development for cancer treatment. It is primarily sourced from pharmaceutical research focused on developing targeted therapies for various malignancies. The compound has shown promising results in preclinical models and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARRY-382 involves several complex chemical reactions. Notably, it has been synthesized through various methods, including:

  1. Wittig Condensation: This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes.
  2. Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that links aryl groups to form biaryl compounds.
  3. Hydrogenation: The reduction of double bonds in organic compounds using hydrogen gas, often facilitated by a catalyst such as palladium or platinum.

The synthetic pathway includes several intermediates that are modified through various reactions to achieve the final product. For instance, phenylboronic acid is often used in conjunction with other reagents to introduce functional groups onto the core structure of ARRY-382 .

Molecular Structure Analysis

Structure and Data

The molecular structure of ARRY-382 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound contains a complex arrangement that includes:

  • Aromatic Rings: These contribute to the stability and interaction with biological targets.
  • Functional Groups: Such as amines and ketones, which play essential roles in binding affinity and specificity.

The precise molecular formula and three-dimensional conformation can be derived from X-ray crystallography data or computational modeling techniques, revealing how it interacts with CSF-1R at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of ARRY-382 is primarily centered around its ability to bind selectively to CSF-1R. Key reactions include:

  1. Binding Interactions: The compound engages with specific amino acid residues within the CSF-1R binding site, stabilizing its inactive conformation.
  2. Competitive Inhibition: ARRY-382 competes with natural ligands (CSF-1) for receptor binding, effectively blocking downstream signaling pathways associated with tumor growth and immune evasion.

These interactions have been characterized using various biochemical assays that assess binding affinity and inhibition potency .

Mechanism of Action

Process and Data

The mechanism of action for ARRY-382 involves several steps:

  1. Receptor Binding: Upon administration, ARRY-382 binds to the extracellular domain of CSF-1R.
  2. Inhibition of Signaling: This binding prevents the receptor from undergoing conformational changes necessary for activation by its ligand.
  3. Altered Tumor Microenvironment: The inhibition leads to a decrease in tumor-associated macrophages, enhancing T-cell activation and promoting anti-tumor responses.

Preclinical studies have demonstrated that ARRY-382 effectively reduces macrophage infiltration in tumors, thereby reprogramming the immune landscape to favor anti-tumor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ARRY-382 include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties may include stability under physiological conditions, pH sensitivity, and reactivity towards nucleophiles or electrophiles depending on the functional groups present.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

ARRY-382 is primarily being investigated for its applications in cancer therapy due to its ability to modulate the immune response against tumors. Its potential uses include:

The compound's unique mechanism targeting CSF-1R positions it as a promising candidate in the evolving landscape of cancer immunotherapy .

Properties

CAS Number

1313407-95-2

Product Name

ARRY-382

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C32H36N8O2

Molecular Weight

564.694

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.